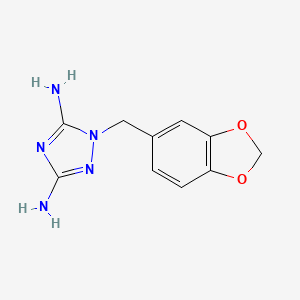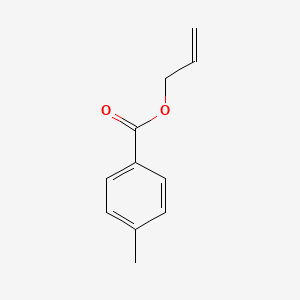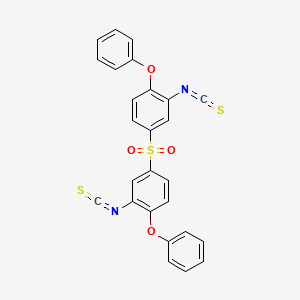
1-Cyclobutyl-1H-imidazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-1H-imidazol-4-amine is a heterocyclic compound that features an imidazole ring substituted with a cyclobutyl group at the 1-position and an amine group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-1H-imidazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclobutyl-1H-imidazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazoles .
Applications De Recherche Scientifique
1-Cyclobutyl-1H-imidazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of functional materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Cyclobutyl-1H-imidazol-4-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the amine group can form hydrogen bonds with biological targets, potentially leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Cyclobutyl-2-ethylimidazol-4-amine: Similar in structure but with an ethyl group at the 2-position.
4-Amino-1-(cyclobutyl)imidazole: Differing in the position of the amine group.
Uniqueness: 1-Cyclobutyl-1H-imidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group provides steric hindrance, influencing its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-cyclobutylimidazol-4-amine |
InChI |
InChI=1S/C7H11N3/c8-7-4-10(5-9-7)6-2-1-3-6/h4-6H,1-3,8H2 |
Clé InChI |
SREHUUXQTPSTCE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)N2C=C(N=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)




![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)
![[2-(Benzenesulfonyl)-1-iodoethyl]benzene](/img/structure/B13993894.png)

![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)

![Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate](/img/structure/B13993935.png)



